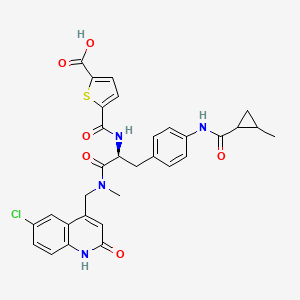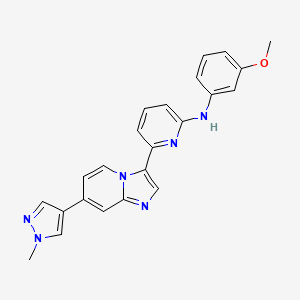
Heilaohuguosu G
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heilaohuguosu G is a cyclolignan compound with hepatoprotective activity. It is derived from the fruits of Kadsura coccinea, a plant belonging to the Schisandraceae family. This compound has shown potential in counteracting acetaminophen (APAP) toxicity, with a cell survival rate of 45.7% at a concentration of 10 μM in HepG-2 cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Heilaohuguosu G involves the isolation of cyclolignans from the fruits of Kadsura coccinea the general process involves the extraction and purification of the compound from the plant source .
Industrial Production Methods
Industrial production methods for this compound are not extensively detailed in the literature. The compound is primarily obtained through natural extraction from Kadsura coccinea, followed by purification processes to achieve the desired purity and concentration .
Análisis De Reacciones Químicas
Types of Reactions
Heilaohuguosu G undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can occur, where functional groups in this compound are replaced with other groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized cyclolignan derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Heilaohuguosu G has several scientific research applications, including:
Chemistry: Used as a model compound for studying cyclolignan structures and reactions.
Biology: Investigated for its hepatoprotective effects and potential to counteract APAP toxicity in liver cells.
Medicine: Explored for its potential therapeutic applications in liver protection and treatment of liver-related diseases.
Industry: Utilized in the development of hepatoprotective agents and supplements
Mecanismo De Acción
Heilaohuguosu G exerts its effects through its interaction with molecular targets and pathways involved in liver protection. The compound has been shown to counteract APAP toxicity by enhancing cell survival rates in HepG-2 cells. The specific molecular targets and pathways are not fully elucidated, but it is believed to involve modulation of oxidative stress and inflammatory responses .
Comparación Con Compuestos Similares
Similar Compounds
Heilaohuguosu G is part of a group of cyclolignans, which includes other compounds such as:
- Heilaohuguosu A
- Heilaohuguosu B
- Heilaohuguosu C
- Heilaohuguosu D
- Heilaohuguosu E
- Heilaohuguosu F
Uniqueness
This compound is unique due to its specific hepatoprotective activity and its ability to counteract APAP toxicity with a significant cell survival rate. This distinguishes it from other cyclolignans, which may have different biological activities and therapeutic potentials .
Propiedades
Fórmula molecular |
C30H32O8 |
|---|---|
Peso molecular |
520.6 g/mol |
Nombre IUPAC |
[(10R,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate |
InChI |
InChI=1S/C30H32O8/c1-16-12-19-13-21(32-3)26(33-4)28(34-5)23(19)24-20(14-22-27(29(24)35-6)37-15-36-22)25(17(16)2)38-30(31)18-10-8-7-9-11-18/h7-11,13-14,16-17,25H,12,15H2,1-6H3/t16?,17-,25-/m1/s1 |
Clave InChI |
DKIOHPQGBJCENG-CFGVXLGMSA-N |
SMILES isomérico |
C[C@H]1[C@H](C2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)OC)OCO3)OC(=O)C5=CC=CC=C5 |
SMILES canónico |
CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)OC(=O)C5=CC=CC=C5)OCO4)OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,4R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-(pyridin-2-ylmethyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B12368227.png)

![(2R,3R,4S,5S,6R)-2-[(2R)-3-hydroxy-2-[4-(3-hydroxypropyl)-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12368241.png)
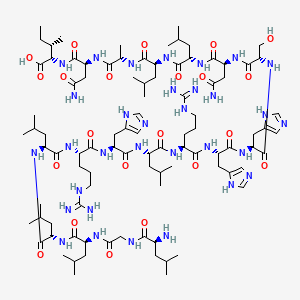
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-tetracos-15-enethioate;azane](/img/structure/B12368253.png)
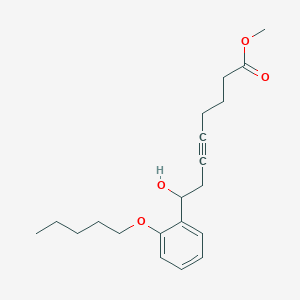
![trisodium;8-[1-(2-nitrophenyl)ethoxy]pyrene-1,3,6-trisulfonate](/img/structure/B12368267.png)

![(4S)-4,7,7-trimethyl-4-phenyl-3-(trifluoromethyl)-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B12368270.png)
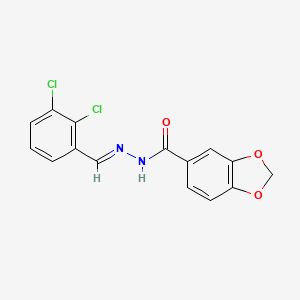
![[(1S,3R)-1-amino-3-(4-octylphenyl)cyclopentyl]methanol](/img/structure/B12368276.png)
![[(1S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-yl] decanoate](/img/structure/B12368277.png)
